molecular formula C8H7ClO4S B1346043 4-Chloro-3-(methylsulfonyl)benzoic acid CAS No. 51522-07-7

4-Chloro-3-(methylsulfonyl)benzoic acid

Cat. No.: B1346043
CAS No.: 51522-07-7
M. Wt: 234.66 g/mol
InChI Key: ZWBQTUAUWSDCKX-UHFFFAOYSA-N
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Description

4-Chloro-3-(methylsulfonyl)benzoic acid (CAS 51522-07-7) is a benzoic acid derivative with a chlorine atom at the 4-position and a methylsulfonyl group (–SO₂CH₃) at the 3-position of the aromatic ring. Its molecular formula is C₈H₇ClO₄S, with a molecular weight of 234.66 g/mol . The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid moiety and influencing solubility and reactivity. This compound is used in pharmaceutical synthesis, notably as a precursor for vismodegib, a Hedgehog pathway inhibitor approved for cancer treatment .

Properties

IUPAC Name

4-chloro-3-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-14(12,13)7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBQTUAUWSDCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30965850
Record name 4-Chloro-3-(methanesulfonyl)benzoato
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51522-07-7
Record name Benzoic acid, 4-chloro-3-(methylsulfonyl)-
Source ChemIDplus
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Record name 4-Chloro-3-(methanesulfonyl)benzoato
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methanesulfonylbenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4-Chloro-3-(methylsulfonyl)benzoic acid involves the oxidation of 2-chloro-4-(methylsulfonyl)toluene. The oxidation can be catalyzed by copper(I) and nitric acid, with the reaction conditions optimized to achieve high yield and purity. The reaction typically occurs at 160°C under an oxygen pressure of 1.5 MPa, with a nitric acid concentration of 25 wt% .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using similar catalytic systems. The use of nitric acid as an oxidant is common, although efforts are made to minimize the environmental impact by reducing nitric oxide emissions and optimizing reagent usage .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of palladium catalysts.

Major Products

    Oxidation: Further oxidized sulfonyl derivatives.

    Reduction: Reduced benzoic acid derivatives.

    Substitution: Substituted benzoic acids with various functional groups.

Scientific Research Applications

4-Chloro-3-(methylsulfonyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methylsulfonyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

4-Chloro-3-(dimethylsulfamoyl)benzoic acid (CAS 59210-61-6)
  • Structure : Replaces the methylsulfonyl group with a dimethylsulfamoyl group (–SO₂N(CH₃)₂).
  • Applications : Used in medicinal chemistry for sulfonamide-based drug design .
4-Chloro-3-(chlorosulfonyl)benzoic acid (CAS 2494-79-3)
  • Structure : Features a reactive chlorosulfonyl group (–SO₂Cl) at position 3.
  • Properties : High reactivity due to the chlorine atom, making it a key intermediate for synthesizing sulfonamides.
  • Applications : Precursor to bumetanide , a loop diuretic drug .

Positional Isomers

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0)
  • Structure : Chlorine at position 2, methyl at position 3, and methylsulfonyl at position 4.
  • Properties : Positional isomerism reduces acidity (electron-withdrawing groups are farther from the carboxylic acid) and alters boiling point (458.9°C ) .
  • Applications : Explored in agrochemical research for herbicidal activity.

Aryl Sulfamoyl Derivatives

4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS 1262010-41-2)
  • Structure : Sulfamoyl group (–SO₂NH–) linked to a 3-methylphenyl substituent.
  • Properties : Increased molecular weight (311.74 g/mol ) and lipophilicity due to the aromatic ring.
4-Chloro-3-[(2-methoxyphenyl)sulfamoyl]benzoic acid (CAS 325832-92-6)
  • Structure : Methoxy group (–OCH₃) on the phenyl ring of the sulfamoyl group.
  • Properties : The methoxy group enhances metabolic stability and bioavailability.
  • Applications : Studied in anti-inflammatory drug development .

Complex Derivatives with Additional Functional Groups

4-Chloro-3-[[[(2,4-dimethylphenoxy)acetyl]amino]thioxomethyl]benzoic acid (CAS 532388-20-8)
  • Structure: Incorporates a thioxomethyl (–NH–C(=S)–) linker and a phenoxyacetyl group.
  • Properties : The thioamide group introduces hydrogen-bonding capacity, affecting receptor binding.
  • Applications: Potential use in antimicrobial agents .

Table 1: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Boiling Point (°C) Hazard Statements
4-Chloro-3-(methylsulfonyl)benzoic acid 51522-07-7 C₈H₇ClO₄S 234.66 –SO₂CH₃, –COOH N/A H302, H315, H319, H335
4-Chloro-3-(chlorosulfonyl)benzoic acid 2494-79-3 C₇H₄Cl₂O₄S 255.06 –SO₂Cl, –COOH N/A Corrosive, toxic
2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid 106904-09-0 C₉H₉ClO₄S 248.68 –SO₂CH₃, –CH₃, –COOH 458.9 Not specified
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid 1262010-41-2 C₁₄H₁₂ClNO₄S 311.74 –SO₂NH(C₆H₄CH₃), –COOH N/A Not specified

Biological Activity

4-Chloro-3-(methylsulfonyl)benzoic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula: C₉H₈ClO₄S
  • Molecular Weight: 239.68 g/mol
  • Solubility: Sparingly soluble in water, but soluble in organic solvents like ethanol and acetone.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Antimicrobial Activity: The compound exhibits potential antimicrobial properties by inhibiting bacterial enzymes, which disrupts their metabolic processes.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially reducing inflammation in various biological systems.
  • Enzyme Inhibition: The sulfonamide group in the compound can interact with specific enzymes, leading to inhibition that may contribute to its therapeutic effects.

Biological Activity

Research has highlighted several key areas of biological activity for this compound:

  • Antimicrobial Properties:
    • Studies have shown that this compound can inhibit the growth of various bacteria, making it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties:
    • The compound has been investigated for its ability to reduce inflammation, which could have implications for treating inflammatory diseases.
  • Potential Applications in Medicine:
    • Ongoing research aims to explore its potential as a lead compound in drug development, particularly for conditions related to infection and inflammation.

Research Findings and Case Studies

Several studies have contributed to our understanding of the biological activity of this compound:

Table 1: Summary of Research Findings

StudyFocusKey Findings
Antimicrobial ActivityDemonstrated inhibition of bacterial growth; potential for drug development.
Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; possible therapeutic applications.
Occupational HealthIdentified respiratory sensitization in workers exposed to related compounds; implications for safety regulations.

Case Study: Occupational Exposure

A notable case study involved workers exposed to related compounds, highlighting the importance of understanding the safety profile of such chemicals. Investigations revealed respiratory symptoms linked to exposure, emphasizing the need for stringent control measures in occupational settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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